molecular formula C21H23N3O2 B2738538 2-(1H-indol-3-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide CAS No. 2034549-81-8

2-(1H-indol-3-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide

Cat. No.: B2738538
CAS No.: 2034549-81-8
M. Wt: 349.434
InChI Key: WTIYPANBXXPLPG-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide is a complex organic compound that features an indole core, a pyridine ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including alkylation, acylation, and cyclization to introduce the oxane and pyridine rings . Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(1H-indol-3-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide is unique due to its combination of the indole, oxane, and pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20(12-17-14-23-19-6-2-1-5-18(17)19)24-21(15-7-10-26-11-8-15)16-4-3-9-22-13-16/h1-6,9,13-15,21,23H,7-8,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIYPANBXXPLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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